

The Therapeutic Potential of AZP-531 in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZP-531

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Introduction

AZP-531 (also known as livoletide) is a first-in-class, stabilized analogue of unacylated ghrelin (UAG) that has been investigated for its therapeutic potential in a range of metabolic disorders, most notably Prader-Willi syndrome (PWS) and type 2 diabetes (T2D).^{[1][2][3]} Unlike its acylated counterpart (AG), which is orexigenic and promotes fat deposition, UAG and its analogue **AZP-531** have been shown to counteract the effects of AG, improve glycemic control, and reduce body weight.^{[1][4]} This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with **AZP-531**.

Core Mechanism of Action

Ghrelin exists in two primary forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG is a potent appetite stimulant and induces insulin resistance and fat deposition.^[4] In contrast, UAG has been shown to have opposing metabolic effects.^[4] **AZP-531** is a cyclic 8-amino-acid analogue of UAG with improved plasma stability and pharmacokinetics, making it suitable for once-daily dosing.^[1]

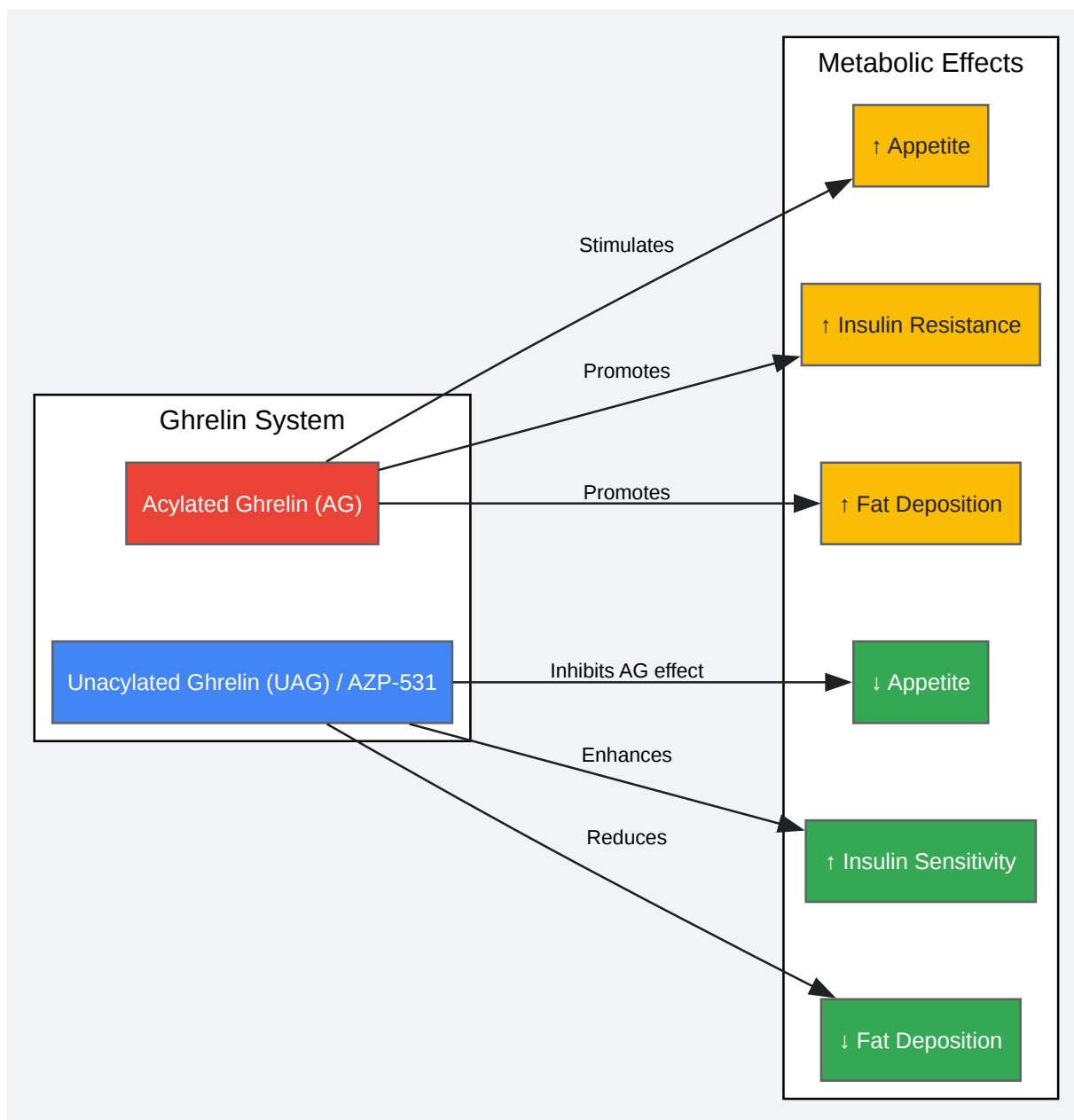
The therapeutic rationale for **AZP-531** is based on its ability to functionally antagonize the orexigenic and metabolic effects of AG.^[1] In conditions like PWS, there is an observed elevation in circulating AG with a relative deficit of UAG, which is hypothesized to contribute to the characteristic hyperphagia.^{[1][5]} By acting as a UAG mimetic, **AZP-531** is expected to

counteract the effects of elevated AG, thereby reducing hyperphagia and improving metabolic parameters.[4][6] Preclinical studies have shown that UAG can suppress AG-induced hypothalamic neuronal activity involved in food intake.[1] Furthermore, UAG may act independently of AG by modulating the expression of melanocortin receptors and stimulating nesfatin neurons, which are also involved in regulating food intake.[1]

In the context of T2D and obesity, **AZP-531** is proposed to improve glucose control by enhancing insulin sensitivity and to reduce fat deposition through direct peripheral effects.[1][4]

Signaling Pathway

The following diagram illustrates the proposed opposing effects of Acylated Ghrelin (AG) and Unacylated Ghrelin (UAG), with **AZP-531** acting as a UAG analogue.



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Opposing actions of Acylated and Unacylated Ghrelin.

Pharmacokinetics

In a first-in-human study, **AZP-531** was administered to healthy subjects, overweight/obese subjects, and patients with T2D.[2] The pharmacokinetic profile was found to be suitable for once-daily dosing.[2] Maximum plasma concentrations were typically reached 1 hour post-

dose, and the mean terminal half-life was 2-3 hours.[2] The observed maximum concentration (Cmax) and area under the curve (AUC) were dose-proportional.[2]

Clinical Trial Data

Prader-Willi Syndrome (PWS)

A multi-center, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of **AZP-531** in 47 patients with genetically confirmed PWS and hyperphagia.[1]

Table 1: Key Efficacy and Safety Outcomes in the PWS Phase II Trial[1][6][7]

Parameter	AZP-531 Group	Placebo Group	p-value
Hyperphagia Questionnaire (HQ)			
Mean Total Score	Significant Improvement	No Significant Change	< 0.05
9-item Score	Significant Improvement	No Significant Change	< 0.05
Severity Domain Score	Significant Improvement	No Significant Change	< 0.05
Appetite Score (Patient-Reported)	Reduction from baseline	No Significant Change	< 0.001 (vs baseline)
Body Composition			
Body Weight	No Significant Change	No Significant Change	-
Waist Circumference	Significant Reduction	No Significant Change	< 0.05 (vs baseline)
Fat Mass	Significant Reduction	No Significant Change	-
Glycemic Control			
Post-prandial Glucose	Significant Decrease	No Significant Change	-
Safety	Well-tolerated	-	-

Type 2 Diabetes (T2D) and Obesity

A three-part randomized study assessed the safety, pharmacokinetics, and pharmacodynamics of **AZP-531** in healthy, overweight/obese, and T2D subjects.^[2]

Table 2: Key Outcomes in the T2D and Overweight/Obese Study^[2]

Study Part	Population	AZP-531 Dose	Key Findings
Part B	Overweight/Obese (n=32)	3, 15, 30, or 60 µg/kg daily for 14 days	Doses ≥15 µg/kg significantly improved glucose concentrations without increasing insulin levels. Mean body weight decreased by 2.6 kg (vs 0.8 kg for placebo).
Part C	Type 2 Diabetes (n=36)	15, 2 x 30, or 60 µg/kg daily for 14 days	60 µg/kg dose reduced HbA1c by 0.4% (vs 0.2% for placebo) and body weight by 2.1 kg (vs 1.3 kg for placebo).

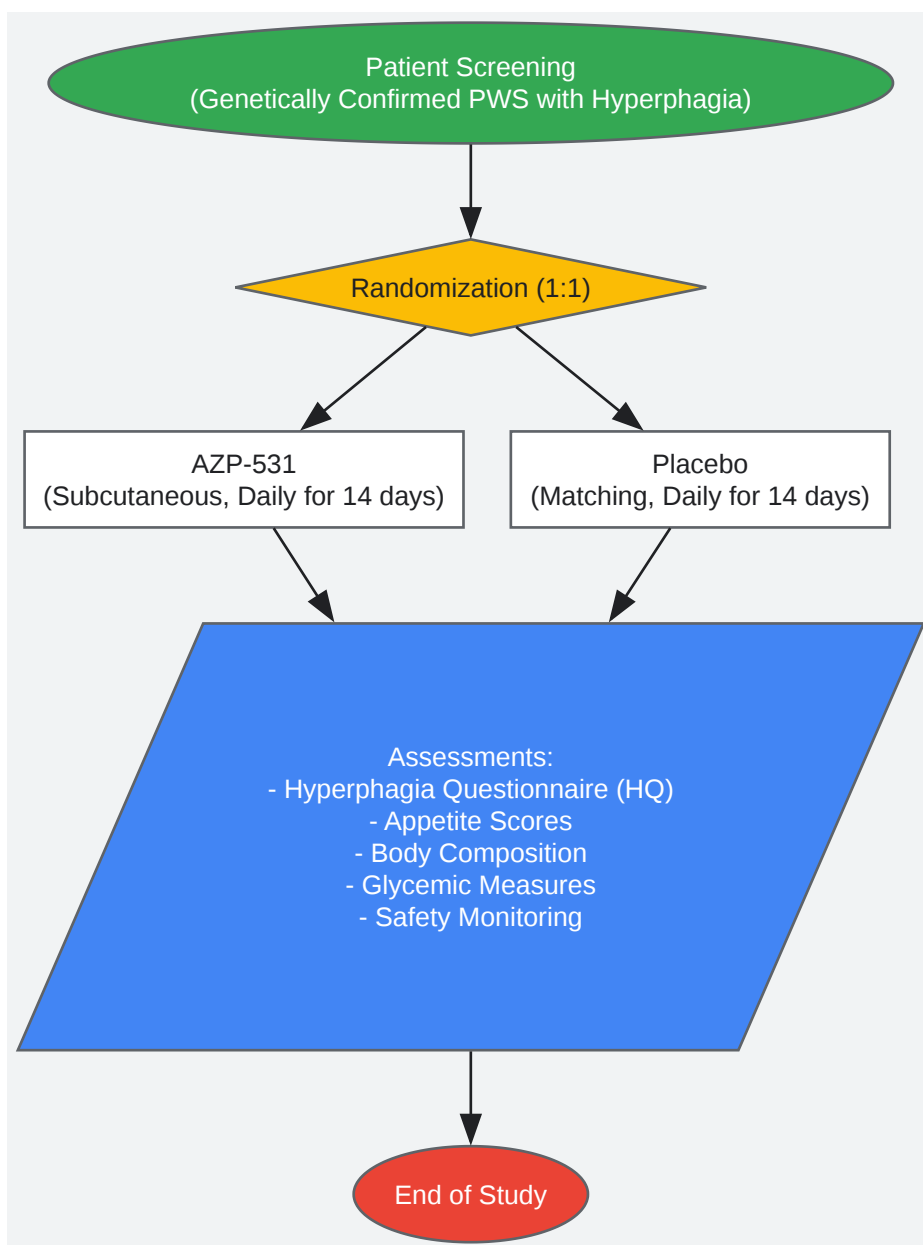
Experimental Protocols

PWS Phase II Trial Methodology

- Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.^[1]
- Participants: 47 patients with genetically confirmed PWS and evidence of hyperphagia, aged 12-50 years.^{[1][3]} The study was conducted at seven sites across France, Spain, and Italy.^{[3][7]}
- Intervention: Daily subcutaneous injections of **AZP-531** or a matching placebo for 14 days, administered 30 minutes prior to breakfast.^{[1][3]}

- Dosing: 3 mg for patients weighing 50–70 kg and 4 mg for those weighing >70 kg.[\[1\]](#)
- Primary Assessments:
 - Safety: Adverse events, vital signs, and safety laboratory tests.[\[1\]](#)
 - Efficacy: The Hyperphagia Questionnaire (HQ) was used to assess food-related behaviors.[\[1\]](#) Patient-reported appetite, body composition, and glycemic measures were also evaluated.[\[1\]](#)
- Biochemical Analysis: Blood samples were collected to measure acylated and unacylated ghrelin levels.[\[1\]](#)

The following diagram outlines the general workflow of this clinical trial.



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PWS Phase II Clinical Trial Workflow.

First-in-Human T2D and Obesity Trial Methodology

- Study Design: A three-part, randomized, double-blind, placebo-controlled study.[2]
- Participants:
 - Part A: 44 healthy subjects (BMI 20-28 kg/m²).[2]

- Part B: 32 overweight/obese subjects (BMI 28-38 kg/m²).[\[2\]](#)
- Part C: 36 patients with T2D (BMI 20-40 kg/m², HbA1c 7-10%).[\[2\]](#)
- Intervention:
 - Part A: Single subcutaneous dose of 0.3, 3, 15, 30, 60, or 120 µg/kg **AZP-531** or placebo.[\[2\]](#)
 - Part B: Daily doses of 3, 15, 30, or 60 µg/kg **AZP-531** or placebo for 14 days.[\[2\]](#)
 - Part C: Daily doses of 15, 2 x 30, or 60 µg/kg **AZP-531** or placebo for 14 days.[\[2\]](#)
- Primary Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamics, including glucose measurements.[\[2\]](#)

Conclusion

AZP-531, a novel unacylated ghrelin analogue, has demonstrated significant therapeutic potential in the management of metabolic disorders. In patients with PWS, short-term treatment with **AZP-531** was well-tolerated and led to significant improvements in food-related behaviors and reductions in waist circumference and fat mass.[\[1\]](#)[\[8\]](#) In individuals with T2D and obesity, **AZP-531** improved glycemic control, enhanced insulin sensitivity, and promoted weight loss.[\[2\]](#) These promising findings warrant further investigation in longer-term and larger clinical trials to fully elucidate the safety and efficacy of **AZP-531** as a new treatment strategy for these challenging metabolic conditions.[\[1\]](#)[\[9\]](#)

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- To cite this document: BenchChem. [The Therapeutic Potential of AZP-531 in Metabolic Disorders: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605897#therapeutic-potential-of-azp-531-in-metabolic-disorders]

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